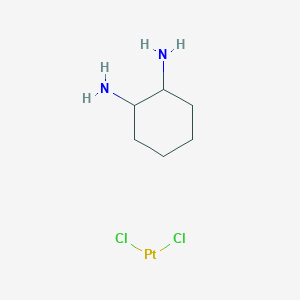

Dichloro(1,2-diaminocyclohexane)platinum(II)

Übersicht

Beschreibung

Dichloro(1,2-diaminocyclohexane)platinum(II) is a platinum-based compound with the chemical formula [C6H10(NH2)2]PtCl2. It is known for its significant role in chemotherapy, particularly in the treatment of various cancers. This compound is a derivative of platinum and is structurally related to other platinum-based chemotherapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,2-diaminocyclohexane. The reaction typically involves dissolving platinum(II) chloride in a suitable solvent, such as water or ethanol, and then adding 1,2-diaminocyclohexane. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of Dichloro(1,2-diaminocyclohexane)platinum(II) .

Industrial Production Methods

Industrial production of Dichloro(1,2-diaminocyclohexane)platinum(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or ammonia, under appropriate conditions.

Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with Dichloro(1,2-diaminocyclohexane)platinum(II) include water, ammonia, and other nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with water can yield aquo complexes, while reactions with ammonia can produce ammine complexes .

Wissenschaftliche Forschungsanwendungen

Dichloro(1,2-diaminocyclohexane)platinum(II) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Dichloro(1,2-diaminocyclohexane)platinum(II) involves its interaction with DNA. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells . The molecular targets include DNA and various proteins involved in DNA repair and replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxaliplatin: A third-generation platinum compound used in chemotherapy, known for its effectiveness in treating colorectal cancer.

Carboplatin: A platinum-based drug with a similar structure but different pharmacokinetics and toxicity profile.

Uniqueness

Dichloro(1,2-diaminocyclohexane)platinum(II) is unique due to its specific ligand structure, which influences its reactivity and interaction with biological molecules. Its distinct properties make it a valuable compound in both research and clinical settings .

Biologische Aktivität

Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is a platinum-based compound that has garnered significant attention due to its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of DACHPt, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

DACHPt exhibits its biological effects primarily through the following mechanisms:

- DNA Interaction : Similar to other platinum compounds, DACHPt forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This action triggers cellular apoptosis.

- Enhanced Cellular Uptake : The modification of the ligand structure in DACHPt enhances its cellular uptake compared to traditional platinum drugs like cisplatin. This results in improved efficacy against various cancer cell lines.

- EPR Effect : The enhanced permeability and retention (EPR) effect allows DACHPt-loaded formulations to accumulate preferentially in tumor tissues, increasing therapeutic efficacy while minimizing systemic toxicity .

Antitumor Activity

Numerous studies have documented the antitumor activity of DACHPt across different cancer types:

- In Vitro Studies : DACHPt has shown significant cytotoxicity against various cancer cell lines, including L1210 leukemia cells, A2780 ovarian cancer cells, and murine colon adenocarcinoma 26 (C-26) cells. IC50 values for DACHPt range from 2 to 5 µg/mL in L1210 cells, indicating potent activity .

- In Vivo Studies : In animal models, DACHPt has demonstrated substantial antitumor activity. For instance, administration of DACHPt-loaded micelles in mice resulted in prolonged survival rates and significant tumor size reduction compared to untreated controls .

Case Studies

1. Micelle Formulations

Research has focused on improving the solubility and delivery of DACHPt through micelle formulations. A study prepared core cross-linked polymer micelles loaded with DACHPt, achieving a drug loading of approximately 25% w/w. These micelles exhibited enhanced cytotoxicity compared to free oxaliplatin and were well tolerated in vivo .

2. Comparison with Oxaliplatin

In comparative studies, DACHPt-loaded micelles were found to be more effective than oxaliplatin alone in treating ovarian tumors in xenograft models. This suggests that structural modifications to the platinum complex can significantly enhance therapeutic outcomes .

Research Findings

Recent research highlights several critical findings regarding the biological activity of DACHPt:

Toxicological Profile

Toxicological evaluations indicate that while DACHPt exhibits significant antitumor activity, it also presents some toxicity concerns:

- Nephrotoxicity : Unlike cisplatin, which is known for its nephrotoxic effects, DACHPt has shown relatively lower nephrotoxicity but does exhibit gastrointestinal and bone marrow toxicity .

- Dose Optimization : Ongoing studies aim to optimize dosing regimens to maximize therapeutic effects while minimizing adverse effects.

Eigenschaften

CAS-Nummer |

61848-66-6 |

|---|---|

Molekularformel |

C6H14Cl2N2Pt |

Molekulargewicht |

380.18 g/mol |

IUPAC-Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dichloride |

InChI |

InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2/t5-,6-;;;/m1.../s1 |

InChI-Schlüssel |

PNNCIXRVXCLADM-SKSSAGQDSA-L |

SMILES |

C1CCC(C(C1)N)N.Cl[Pt]Cl |

Isomerische SMILES |

C1CC[C@H]([C@@H](C1)N)N.[Cl-].[Cl-].[Pt+2] |

Kanonische SMILES |

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] |

Key on ui other cas no. |

61848-70-2 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

(cis-DACH)PtCl2 1,2-diaminocyclohexane platinum(II) chloride 1,2-diaminocyclohexanedichloroplatinum(II) dichloro(1,2-diaminocyclohexane)platinum (II) dichloro(1,2-diaminocyclohexane)platinum(II) dichloro-1,2-diaminocyclohexane platinum complex dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer dichloro-1,2-diaminocyclohexaneplatinum(II) Pt 155 Pt(dach)Cl2 PtCl2(trans-dach) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.